1-Aminocyclobutanecarboxylic acid

Description

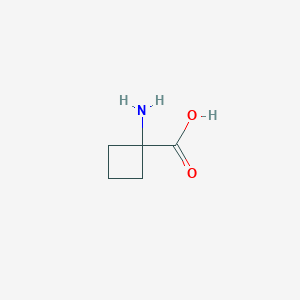

Structure

3D Structure

Properties

IUPAC Name |

1-aminocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-5(4(7)8)2-1-3-5/h1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTVMQPGKVHSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176811 | |

| Record name | 1-Aminocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Aminocyclobutanecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19318 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

117259-24-2, 22264-50-2 | |

| Record name | Cyclobutanecarboxylic acid, 1-amino-, labeled with carbon-14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117259-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22264-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclobutanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022264502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminocyclobutanecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-1-cyclobutanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOCYCLOBUTANE CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K1PGC7J6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Aminocyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclobutanecarboxylic acid, a non-proteinogenic cyclic amino acid, has garnered significant interest in medicinal chemistry and drug development. Its rigid cyclobutane (B1203170) scaffold imparts unique conformational constraints, making it a valuable building block for designing peptides and peptidomimetics with enhanced stability and biological activity. Notably, it is recognized for its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal signaling. A thorough understanding of its physical properties is paramount for its effective utilization in research and pharmaceutical applications, influencing aspects from formulation and delivery to biological interactions. This guide provides a detailed overview of the known physical characteristics of this compound, methodologies for their determination, and a visualization of its mechanism of action.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉NO₂ | [1] |

| Molecular Weight | 115.13 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 261 °C (decomposes) | |

| Solubility | Soluble in water. | [2] |

| pKa Values | Data not available in publicly accessible resources. | |

| ¹H NMR Data | Data not available in publicly accessible resources. | |

| ¹³C NMR Data | Data not available in publicly accessible resources. |

Experimental Protocols

The determination of the physical properties of amino acids like this compound requires specific experimental methodologies. Below are detailed protocols for key experiments.

Determination of Melting Point

The melting point of a compound is a critical indicator of its purity. For amino acids, which often decompose at high temperatures, a capillary melting point method is commonly employed.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which it becomes completely liquid are recorded. For compounds that decompose, the temperature at which decomposition (e.g., charring) is observed is noted.

Determination of Solubility

The solubility of an amino acid in various solvents is a key parameter for its application in solution-based assays and formulations.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether) are chosen for the test.

-

Sample Addition: A pre-weighed small amount of this compound (e.g., 10 mg) is added to a known volume of each solvent (e.g., 1 mL) in a test tube.

-

Mixing and Observation: The mixture is vortexed or agitated vigorously for a set period. The solution is then visually inspected for the presence of undissolved solid.

-

Heating (Optional): If the compound is not soluble at room temperature, the mixture can be gently heated to determine if solubility increases with temperature.

-

Quantification (Optional): For quantitative solubility, a saturated solution is prepared, and the concentration of the dissolved amino acid is determined using techniques such as UV-Vis spectroscopy or HPLC after filtration.

Determination of pKa Values by Potentiometric Titration

The pKa values of the acidic (carboxylic acid) and basic (amino) groups of an amino acid are fundamental to understanding its ionization state at different pH values.

Methodology:

-

Solution Preparation: A standard solution of this compound of known concentration (e.g., 0.1 M) is prepared in deionized water.

-

Titration Setup: A pH meter is calibrated using standard buffers. A known volume of the amino acid solution is placed in a beaker with a magnetic stirrer.

-

Acidic Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, known increments. The pH is recorded after each addition.

-

Basic Titration: A fresh sample of the amino acid solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) in a similar incremental manner, recording the pH after each addition.

-

Data Analysis: The pH data is plotted against the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve. The pKa of the carboxylic acid group (pKa1) is determined from the titration with the strong base, and the pKa of the amino group (pKa2) is determined from the titration with the strong acid.

Visualizations

Experimental Workflow for pKa Determination

The following diagram illustrates the general workflow for determining the pKa values of an amino acid using potentiometric titration.

Mechanism of Action as an NMDA Receptor Antagonist

This compound acts as an antagonist at the NMDA receptor. The following diagram provides a simplified illustration of this mechanism.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound. While key parameters such as molecular weight and melting point are well-documented, further experimental investigation is required to fully characterize its pKa values and NMR spectral properties, which are critical for its application in drug design and development. The provided experimental protocols offer a starting point for researchers to obtain this valuable data. The visualization of its role as an NMDA receptor antagonist highlights its significance in neuropharmacology. Continued research into the physical and biological properties of this unique amino acid will undoubtedly pave the way for novel therapeutic innovations.

References

An In-depth Technical Guide to the Synthesis of 1-Aminocyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclobutanecarboxylic acid (ACBC) is a cyclic, non-proteinogenic α-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid cyclobutyl scaffold imparts unique conformational constraints on peptides and other bioactive molecules, making it a valuable building block for the design of novel therapeutics with enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the core synthetic pathways to ACBC, offering detailed experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers in their synthetic endeavors.

Core Synthesis Pathways

The synthesis of this compound can be broadly approached through several classical and modern organic reactions. The most prominent and widely employed methods include the Strecker synthesis, the Bucherer-Bergs reaction, the Hofmann rearrangement, and the Curtius rearrangement. Each pathway offers distinct advantages and disadvantages concerning starting material availability, reaction conditions, and overall yield.

Strecker Synthesis

The Strecker synthesis is a two-step process that begins with the formation of an α-aminonitrile from a ketone, followed by hydrolysis to the desired α-amino acid.[1][2] For the synthesis of ACBC, the readily available cyclobutanone (B123998) serves as the starting material.

Experimental Protocol

Step 1: Synthesis of 1-Amino-1-cyanocyclobutane

-

In a well-ventilated fume hood, a solution of ammonium (B1175870) chloride (NH₄Cl) is prepared in water.

-

Cyclobutanone is added to the ammonium chloride solution, followed by the cautious addition of a solution of potassium cyanide (KCN) in water.[2]

-

The reaction mixture is stirred at room temperature for a specified period, typically several hours, to facilitate the formation of the imine intermediate and subsequent nucleophilic attack by the cyanide ion.[3]

-

The resulting α-aminonitrile, 1-amino-1-cyanocyclobutane, may precipitate from the solution or can be extracted with an organic solvent such as diethyl ether.

-

The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

-

The crude 1-amino-1-cyanocyclobutane is subjected to hydrolysis using a strong acid, typically concentrated hydrochloric acid (HCl).[1]

-

The mixture is heated at reflux for several hours to ensure complete conversion of the nitrile to a carboxylic acid and the hydrolysis of the intermediate amide.

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The pH of the resulting solution is adjusted to the isoelectric point of ACBC (around pH 6) using a base, such as ammonium hydroxide (B78521), to precipitate the amino acid.

-

The solid product is collected by filtration, washed with cold water and ethanol (B145695), and dried to afford this compound.

Quantitative Data

| Parameter | Value/Condition | Reference |

| Starting Material | Cyclobutanone | [1] |

| Reagents | NH₄Cl, KCN, HCl | [1][2] |

| Solvent | Water, Diethyl ether | |

| Temperature | Room temperature (Step 1), Reflux (Step 2) | |

| Reaction Time | Several hours (each step) | |

| Overall Yield | Moderate to Good |

Reaction Mechanism

Caption: Strecker synthesis of this compound.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source.[4] The resulting spiro-hydantoin can then be hydrolyzed to yield the corresponding amino acid.

Experimental Protocol

Step 1: Synthesis of Cyclobutane-spiro-5-hydantoin

-

In a suitable reaction vessel, cyclobutanone is mixed with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃).[5]

-

A solvent system, typically a mixture of ethanol and water, is added to the reactants.[4]

-

The mixture is heated in a sealed vessel or under reflux at a temperature ranging from 60 to 100°C for several hours.[5]

-

Upon cooling, the cyclobutane-spiro-5-hydantoin product often crystallizes from the reaction mixture.

-

The solid is collected by filtration, washed with water, and dried.

Step 2: Hydrolysis to this compound

-

The synthesized cyclobutane-spiro-5-hydantoin is hydrolyzed under basic conditions, for example, by heating with a solution of barium hydroxide (Ba(OH)₂).[6]

-

The reaction mixture is heated at reflux for an extended period to ensure complete ring opening of the hydantoin.

-

After the reaction is complete, the solution is cooled, and the excess barium hydroxide is precipitated by bubbling carbon dioxide through the solution or by the addition of sulfuric acid.

-

The barium carbonate or barium sulfate (B86663) precipitate is removed by filtration.

-

The filtrate is concentrated, and the pH is adjusted to the isoelectric point of ACBC to induce crystallization.

-

The pure this compound is collected by filtration.

Quantitative Data

| Parameter | Value/Condition | Reference |

| Starting Material | Cyclobutanone | [5] |

| Reagents | KCN, (NH₄)₂CO₃, Ba(OH)₂ | [5][6] |

| Solvent | Ethanol/Water | [4] |

| Temperature | 60-100°C (Step 1), Reflux (Step 2) | [5] |

| Reaction Time | Several hours to days | |

| Overall Yield | Good |

Reaction Mechanism```dot

// Nodes Cyclobutanone [label="Cyclobutanone"]; Cyanohydrin [label="Cyclobutanone\nCyanohydrin"]; Aminonitrile [label="1-Amino-1-cyanocyclobutane"]; Hydantoin [label="Cyclobutane-spiro-5-hydantoin"]; ACBC [label="1-Aminocyclobutanecarboxylic\nAcid"];

// Edges Cyclobutanone -> Cyanohydrin [label="+ KCN"]; Cyanohydrin -> Aminonitrile [label="+ NH₃"]; Aminonitrile -> Hydantoin [label="+ (NH₄)₂CO₃\n(cyclization)"]; Hydantoin -> ACBC [label="Ba(OH)₂\n(Hydrolysis)"]; }

Caption: Hofmann rearrangement route to this compound.

Curtius Rearrangement

Similar to the Hofmann rearrangement, the Curtius rearrangement converts a carboxylic acid to a primary amine with one less carbon atom, proceeding through an acyl azide (B81097) and an isocyanate intermediate.

[7][8]#### Experimental Protocol

Step 1: Synthesis of Cyclobutanecarbonyl Azide

-

Cyclobutanecarboxylic acid is first converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).

-

The crude acyl chloride is then reacted with sodium azide (NaN₃) in an inert solvent to form cyclobutanecarbonyl azide. This reaction must be performed with extreme caution due to the potentially explosive nature of acyl azides.

Step 2: Curtius Rearrangement and Hydrolysis

-

The solution of cyclobutanecarbonyl azide is carefully heated in an inert solvent (e.g., toluene). The acyl azide undergoes rearrangement to form cyclobutyl isocyanate with the loss of nitrogen gas. 2[7]. The isocyanate is not isolated but is directly hydrolyzed by the addition of aqueous acid (e.g., HCl).

-

The acidic solution is heated to ensure complete hydrolysis of the isocyanate to the primary amine and subsequent decarboxylation of the intermediate carbamic acid.

-

The reaction mixture is worked up similarly to the other methods, involving neutralization to the isoelectric point to precipitate the final product.

Quantitative Data

| Parameter | Value/Condition | Reference |

| Starting Material | Cyclobutanecarboxylic acid | |

| Reagents | SOCl₂, NaN₃, HCl | |

| Solvent | Inert organic solvent (e.g., Toluene) | |

| Temperature | Heating (Rearrangement and Hydrolysis) | |

| Reaction Time | Several hours | |

| Overall Yield | Good |

Reaction Mechanism

Caption: Curtius rearrangement for the synthesis of cyclobutylamine.

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to most of the described synthetic pathways for this compound.

Caption: A generalized experimental workflow for ACBC synthesis.

Conclusion

The synthesis of this compound can be achieved through several reliable and well-established synthetic routes. The choice of a particular pathway will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents like cyanides and azides. The Strecker and Bucherer-Bergs reactions offer direct routes from cyclobutanone, while the Hofmann and Curtius rearrangements provide pathways involving functional group manipulations of cyclobutane (B1203170) derivatives. This guide provides the foundational knowledge and practical details necessary for researchers to successfully synthesize this important and versatile amino acid for applications in drug discovery and development.

References

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Bucherer-Bergs Synthesis of 1-Aminocyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Bucherer-Bergs synthesis of 1-aminocyclobutanecarboxylic acid, a valuable non-proteinogenic amino acid analogue used in the development of various therapeutic agents. This document details the reaction mechanism, experimental protocols, and quantitative data associated with this synthetic route.

Introduction

This compound (ACBC) is a cyclic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid cyclobutyl scaffold imparts unique conformational constraints on peptides and small molecule therapeutics, influencing their biological activity and metabolic stability. The Bucherer-Bergs reaction offers a classical and effective method for the synthesis of α-amino acids from ketones, proceeding through a hydantoin (B18101) intermediate. This guide will focus on the application of this reaction to the synthesis of ACBC from cyclobutanone.

The Bucherer-Bergs Reaction: A Two-Stage Synthesis

The synthesis of this compound via the Bucherer-Bergs reaction is a two-stage process:

-

Formation of 5,5-Cyclobutanespirohydantoin: This initial step involves a one-pot multicomponent reaction between cyclobutanone, a cyanide source (such as potassium or sodium cyanide), and ammonium (B1175870) carbonate.

-

Hydrolysis of the Hydantoin Intermediate: The resulting 5,5-cyclobutanespirohydantoin is then hydrolyzed under basic conditions to yield the final product, this compound.

Reaction Mechanism

The generally accepted mechanism for the Bucherer-Bergs reaction begins with the formation of a cyanohydrin from the reaction of the ketone with cyanide.[1][2] Ammonia, generated from ammonium carbonate, then reacts with the cyanohydrin to form an α-aminonitrile.[1][2] Subsequent reaction with carbon dioxide (also from ammonium carbonate) and intramolecular cyclization leads to the hydantoin product.[1][2]

The subsequent hydrolysis of the hydantoin ring under strong basic conditions cleaves the amide bonds to afford the corresponding amino acid.

Experimental Protocols

The following protocols are based on established general procedures for the Bucherer-Bergs reaction and subsequent hydantoin hydrolysis.

Stage 1: Synthesis of 5,5-Cyclobutanespirohydantoin

Materials:

-

Cyclobutanone

-

Potassium Cyanide (KCN) (EXTREMELY TOXIC: Handle with extreme caution in a well-ventilated fume hood)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of cyclobutanone, potassium cyanide, and ammonium carbonate is prepared. A typical molar ratio of ketone:KCN:(NH₄)₂CO₃ is 1:2:2.[1]

-

A solvent system of ethanol and water (e.g., 1:1 v/v) is added to the flask.

-

The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled reaction mixture is then carefully acidified with concentrated hydrochloric acid to a pH of approximately 6. This will cause the precipitation of the 5,5-cyclobutanespirohydantoin.

-

The precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[1]

Stage 2: Hydrolysis of 5,5-Cyclobutanespirohydantoin to this compound

Materials:

-

5,5-Cyclobutanespirohydantoin

-

Barium Hydroxide (B78521) Octahydrate (Ba(OH)₂·8H₂O) or Sodium Hydroxide (NaOH)

-

Water

-

Dilute Sulfuric Acid (H₂SO₄) (if using Ba(OH)₂) or Hydrochloric Acid (HCl) (if using NaOH)

-

Ethanol

Procedure (using Barium Hydroxide):

-

A mixture of 5,5-cyclobutanespirohydantoin and barium hydroxide octahydrate (typically 2-4 equivalents) in water is placed in a pressure vessel or a round-bottom flask with a reflux condenser.

-

The mixture is heated to a high temperature (e.g., 140-160 °C) for several hours to effect hydrolysis.

-

After cooling, the reaction mixture is treated with dilute sulfuric acid to precipitate the excess barium as barium sulfate (B86663).

-

The barium sulfate precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The crude amino acid can be purified by recrystallization from a water/ethanol mixture.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and products.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Cyclobutanone | C₄H₆O | 70.09 | Liquid |

| 5,5-Cyclobutanespirohydantoin | C₆H₈N₂O₂ | 140.14 | Solid |

| This compound | C₅H₉NO₂ | 115.13 | Solid |

Note: Yields are highly dependent on the specific reaction conditions and scale.

| Reaction Stage | Product | Theoretical Yield | Reported Yield Range |

| Stage 1 | 5,5-Cyclobutanespirohydantoin | Based on Cyclobutanone | 60-80% |

| Stage 2 | This compound | Based on Hydantoin | 70-90% |

Visualizations

Bucherer-Bergs Synthesis Workflow

Caption: Workflow for the two-stage synthesis of this compound.

Reaction Mechanism Overview

Caption: Simplified mechanism of the Bucherer-Bergs synthesis of ACBC.

Safety Considerations

-

Cyanide: Potassium cyanide and sodium cyanide are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. All manipulations involving cyanide salts must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). A cyanide antidote kit should be readily available.

-

Acids and Bases: Concentrated acids and strong bases are corrosive. Handle with care and appropriate PPE.

-

Heating: Use appropriate heating mantles and ensure proper ventilation when refluxing solvents.

Conclusion

The Bucherer-Bergs synthesis provides a reliable and scalable method for the preparation of this compound from the readily available starting material, cyclobutanone. While the reaction involves the use of hazardous reagents, with proper safety precautions, it remains a valuable tool for accessing this important class of non-natural amino acids for applications in pharmaceutical research and development.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Aminocyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of 1-aminocyclobutanecarboxylic acid. This non-proteinogenic amino acid is a crucial building block in medicinal chemistry, and a thorough understanding of its spectral characteristics is essential for its identification, characterization, and quality control in research and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.0 - 2.2 | Multiplet | 2H | Cyclobutane CH₂ (β) |

| ~2.5 - 2.7 | Multiplet | 4H | Cyclobutane CH₂ (α) |

| ~3.5 (broad) | Singlet | 2H | Amino (-NH₂) |

| ~11-12 (broad) | Singlet | 1H | Carboxylic acid (-COOH) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 - 180 | Carboxylic acid carbon (-COOH) |

| ~55 - 60 | Quaternary carbon (C-NH₂) |

| ~30 - 35 | Cyclobutane carbons (-CH₂-) |

| ~15 - 20 | Cyclobutane carbon (-CH₂-) |

Note: Chemical shifts are approximate and can vary depending on the solvent.

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 2800-3200 | Medium | N-H stretch (Amino group) |

| ~2950 | Medium | C-H stretch (Cyclobutane) |

| ~1740 | Strong | C=O stretch (Carboxylic acid)[1] |

| ~1640 | Medium | N-H bend (Amino group) |

| ~1400 | Medium | C-O-H bend (Carboxylic acid) |

Experimental Protocols

Detailed methodologies for acquiring the NMR and IR spectra are crucial for reproducibility and accurate data interpretation.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. The choice of solvent is critical as the chemical shifts of the exchangeable protons (-NH₂ and -COOH) are highly solvent-dependent. For observing these protons, aprotic solvents like DMSO-d₆ are preferred. In D₂O, these signals will exchange with deuterium (B1214612) and may not be observed.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Reference: Tetramethylsilane (TMS) or the residual solvent peak.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry both the this compound sample and potassium bromide (KBr) powder to remove any moisture, which can interfere with the spectrum.

-

Grind a small amount of the sample (1-2 mg) to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[2]

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Technique: Transmission.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A spectrum of a pure KBr pellet should be recorded as the background and subtracted from the sample spectrum.

Visualization of Key Concepts

The following diagrams illustrate the relationships between the molecular structure and its spectral features, as well as a typical experimental workflow.

References

An In-depth Technical Guide to 1-Aminocyclobutanecarboxylic Acid: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclobutanecarboxylic acid (ACBC), a conformationally constrained cyclic amino acid, has emerged as a significant scaffold in medicinal chemistry and a valuable tool for neuropharmacological research. This technical guide provides a comprehensive overview of the discovery, historical background, synthesis, and biological activity of ACBC. Particular focus is placed on its role as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurological disorders. This document details experimental protocols for its synthesis and biological evaluation, presents quantitative data on its receptor interactions, and illustrates its mechanism of action through signaling pathway diagrams.

Discovery and Historical Background

The first synthesis of this compound was reported in 1963 by Sudo and Ichihara in the Bulletin of the Chemical Society of Japan. This initial work laid the foundation for the exploration of cyclic amino acids as probes for understanding biological processes and as building blocks for novel therapeutics. The rigid cyclobutane (B1203170) ring of ACBC offered a unique conformational constraint compared to its linear or larger-ring counterparts, making it an attractive candidate for studying structure-activity relationships in peptides and at receptor binding sites.

Early investigations into the biological effects of ACBC and its derivatives revealed their potential to interact with the central nervous system. A significant breakthrough was the discovery of their activity at the NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors crucial for excitatory neurotransmission. It was found that ACBC acts as a partial agonist or antagonist at the glycine (B1666218) co-agonist site on the NR1 subunit of the NMDA receptor. This finding sparked considerable interest in ACBC and its analogues as potential therapeutic agents for neurological conditions characterized by NMDA receptor dysfunction, such as epilepsy. Subsequent research has explored the use of ACBC derivatives as anticonvulsants and as imaging agents for tumors.[1] The unique structural properties of ACBC have also led to its use in the synthesis of novel pharmaceuticals targeting a range of neurological disorders.[2]

Synthetic Methodologies

Several synthetic routes to this compound have been developed since its initial discovery. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Synthesis from Cyclobutanone (B123998)

A common and efficient method for the laboratory-scale synthesis of ACBC is a variation of the Strecker or Bucherer-Bergs amino acid synthesis, starting from cyclobutanone.

Experimental Protocol: Modified Bucherer-Strecker Synthesis of this compound

-

Hydantoin (B18101) Formation:

-

To a solution of cyclobutanone (1 equivalent) in a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water, add potassium cyanide (KCN, 1.1 equivalents) and ammonium (B1175870) carbonate ((NH₄)₂CO₃, 2.5 equivalents).

-

The reaction mixture is heated, typically to around 60°C, in a sealed vessel for several hours (e.g., 6-12 hours).

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting cyclobutane-spiro-5-hydantoin is isolated by filtration and washing.

-

-

Hydrolysis to this compound:

-

The isolated hydantoin is then subjected to hydrolysis to open the ring and afford the desired amino acid.

-

This is typically achieved by heating the hydantoin with a strong base, such as a 2 M sodium hydroxide (B78521) (NaOH) solution, at reflux for an extended period (e.g., 24-48 hours).

-

After hydrolysis, the reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 5-6.

-

The precipitated this compound is then collected by filtration, washed with cold water and a water-miscible organic solvent like ethanol, and dried under vacuum.

-

Other Synthetic Approaches

Alternative synthetic strategies have also been employed, including the use of diethyl 1,1-cyclobutanedicarboxylate as a starting material. This method involves the Hofmann or Curtius rearrangement of a carboxylic acid derivative.

Mechanism of Action: Modulation of the NMDA Receptor

The primary pharmacological action of this compound is its modulation of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate to the NR2 subunit and a co-agonist, typically glycine or D-serine, to the NR1 subunit for activation.

ACBC has been characterized as a partial agonist at the glycine binding site of the NMDA receptor.[3] This means that it binds to the same site as the full agonists glycine and D-serine but elicits a submaximal response. At lower concentrations, it can potentiate NMDA receptor function in the absence of saturating levels of endogenous glycine. However, at higher concentrations, it can act as a competitive antagonist, displacing the full agonist and thereby reducing the overall receptor activation. This dual activity is a key feature of its pharmacological profile.

The anticonvulsant activity of ACBC and its derivatives is attributed to their ability to antagonize the NMDA receptor.[1] By blocking the glycine co-agonist site, they prevent the excessive receptor activation that is implicated in seizure activity.

Signaling Pathway

The interaction of this compound with the NMDA receptor initiates a cascade of intracellular events. The following diagram illustrates the signaling pathway.

Quantitative Data

The biological activity of this compound and its derivatives has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of this compound at the NMDA Receptor

| Compound | Assay Type | Preparation | Radioligand | Ki (μM) | IC50 (μM) | Reference |

| This compound | Glycine site binding | Rat brain membranes | [³H]Glycine | - | ~5-15 | [4] |

| This compound | NMDA-induced currents | Xenopus oocytes | - | - | ~100-500 | [4] |

Table 2: Anticonvulsant Activity of this compound Derivatives

| Compound | Animal Model | Seizure Type | Route of Administration | ED50 | Reference |

| Derivative 4b | Audiogenic DBA/2 mice | Sound-induced | i.c.v. | More potent than D-AP5 | [1] |

| Derivative 24 | Audiogenic DBA/2 mice | Sound-induced | i.c.v. | More potent than D-AP5 | [1] |

| Derivative 35 | Audiogenic DBA/2 mice | Sound-induced | i.c.v. | More potent than D-AP5 | [1] |

| Derivative 40 | Audiogenic DBA/2 mice | Sound-induced | i.c.v. | More potent than D-AP5 | [1] |

Key Experimental Protocols

Electrophysiological Recording of NMDA Receptor Currents

Protocol: Whole-Cell Patch-Clamp Recording in Xenopus Oocytes

-

Oocyte Preparation:

-

Xenopus laevis oocytes are harvested and injected with rat brain mRNA to express NMDA receptors.

-

Oocytes are maintained in a suitable incubation medium for 2-5 days to allow for receptor expression.

-

-

Recording Setup:

-

An oocyte is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.

-

The oocyte is voltage-clamped at a holding potential of -70 mV using a two-electrode voltage-clamp amplifier.

-

-

Drug Application:

-

NMDA (e.g., 100 μM) is applied to elicit an inward current.

-

To test the effect of ACBC, it is co-applied with NMDA at various concentrations.

-

To determine the interaction with the glycine site, the potentiation of the NMDA response by glycine is measured in the presence and absence of ACBC.

-

-

Data Analysis:

-

The peak amplitude of the NMDA-induced current is measured.

-

Dose-response curves are generated to determine the IC50 of ACBC for the inhibition of the NMDA response.

-

The following diagram illustrates the general workflow for this experiment.

Conclusion and Future Directions

This compound has proven to be a molecule of significant interest since its initial synthesis over half a century ago. Its unique conformational constraints and its ability to modulate the NMDA receptor have made it a valuable tool in neuroscience and a promising scaffold for the development of new therapeutic agents. The ongoing exploration of ACBC derivatives continues to yield compounds with potent and selective activities, highlighting the enduring importance of this cyclic amino acid in medicinal chemistry. Future research will likely focus on the development of subtype-selective NMDA receptor modulators based on the ACBC scaffold, as well as the exploration of its utility in other therapeutic areas. The detailed understanding of its synthesis, mechanism of action, and biological activity provided in this guide serves as a foundation for these future endeavors.

References

- 1. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Glycine antagonist action of 1-aminocyclobutane-1-carboxylate (ACBC) in Xenopus oocytes injected with rat brain mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on 1-Aminocyclobutanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclobutanecarboxylic acid (ACBC) is a cyclic non-proteinogenic amino acid that has been a subject of scientific inquiry for its diverse biological activities. Early research into this compound laid the groundwork for understanding its potential as a modulator of key physiological processes. This technical guide provides an in-depth overview of the foundational research on ACBC, focusing on its synthesis, its role as an N-methyl-D-aspartate (NMDA) receptor antagonist, its inhibitory effects on ethylene (B1197577) biosynthesis in plants, and its interaction with the GABAergic system. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the initial explorations of this multifaceted molecule.

I. Synthesis of this compound

The synthesis of this compound and its derivatives has been approached through various organic chemistry routes. Early methods often involved multi-step processes to construct the cyclobutane (B1203170) ring and introduce the amino and carboxylic acid functionalities. A common strategy involved the protection of the amino group, followed by the construction of the cyclic backbone and subsequent deprotection.

Experimental Protocols: Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid

Protocol 1:

-

To a stirred solution of 1-aminocyclobutane-1-carboxylic acid (2 g, 17 mmol) in a 1:1 mixture of 1,4-dioxane (B91453) and water (40 mL total), sodium bicarbonate (4.4 g, 57 mmol) and di-tert-butyl dicarbonate (B1257347) (Boc)₂O (4.5 g, 20.4 mmol) were added at 0°C.

-

The reaction mixture was stirred for approximately 12 hours at room temperature.

-

After confirming the completion of the reaction, the mixture was washed with ethyl acetate (B1210297) (30 mL) to remove impurities.

-

The aqueous layer was then acidified to a pH of 2-3 with 1N HCl and extracted with dichloromethane (B109758) (2 x 40 mL).

-

The combined organic extracts were washed with water and brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude residue was purified by silica (B1680970) gel column chromatography using a 35% ethyl acetate in n-hexane eluent to yield the desired N-Boc-1-aminocyclobutanecarboxylic acid.

Protocol 2:

-

1-aminocyclobutylcarboxylic acid (500mg, 4.34mmol) was added to a 0.5M sodium hydroxide (B78521) solution (10mL) with stirring.

-

1,4-dioxane (10mL) and di-tert-butyl dicarbonate (1.42g, 6.51 mmol) were added, and the reaction proceeded for 15 hours.

-

The mixture was extracted with diethyl ether (2 x 20 mL).

-

The aqueous phase was acidified to pH 4 with hydrochloric acid and then extracted with ethyl acetate (3 x 30 mL).

-

The combined organic phases were washed with a saturated sodium chloride solution (2 x 20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-Boc-1-aminocyclobutanecarboxylic acid.[1]

II. NMDA Receptor Antagonism

Early investigations into the neuroactive properties of ACBC and its derivatives identified them as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system. The glycine (B1666218) binding site on the NMDA receptor, in particular, was found to be a target for these compounds.

Quantitative Data: NMDA Receptor Antagonist Activity

| Compound | Relative Potency (compared to D-AP5) | Reference |

| ACBC Derivative 4b | More potent | [2] |

| ACBC Derivative 24 | More potent | [2] |

| ACBC Derivative 35 | More potent | [2] |

| ACBC Derivative 40 | More potent | [2] |

Experimental Protocols: Electrophysiological Assay for NMDA Receptor Antagonism

The following is a general protocol for assessing NMDA receptor antagonism using electrophysiological techniques, a common method in early research.

-

Preparation of Neuronal Cultures: Primary neuronal cultures, such as neonatal rat motoneurons, were prepared and maintained in appropriate culture conditions.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings were performed on the cultured neurons.

-

Application of NMDA: N-methyl-D-aspartate (NMDA) was applied to the neurons to elicit an inward current, indicative of receptor activation.

-

Application of Antagonist: The test compound, such as a derivative of this compound, was co-applied with NMDA.

-

Data Analysis: The reduction in the NMDA-induced current in the presence of the antagonist was measured to determine its inhibitory activity. The concentration of the antagonist that produces a 50% inhibition of the NMDA response (IC50) could then be calculated.

Signaling Pathway

Caption: NMDA Receptor Signaling Pathway and the antagonistic action of ACBC.

III. Inhibition of Ethylene Biosynthesis in Plants

In the realm of plant biology, early research identified 1-aminocyclocyclopropanecarboxylic acid (ACC), a close structural analog of ACBC, as a key intermediate in the biosynthesis of the plant hormone ethylene. This discovery spurred investigations into how related cyclic amino acids might interfere with this pathway.

Quantitative Data: Inhibition of Ethylene Production

While direct quantitative data on the inhibition of ethylene production by this compound from early studies is not available in the searched literature, it is known that analogs of ACC can interfere with ethylene synthesis. For example, aminoethoxyvinylglycine (AVG) and aminooxyacetic acid (AOA) are potent inhibitors of ACC synthase, the enzyme that produces ACC.[3] The structural similarity of ACBC to ACC suggests a potential for competitive inhibition of enzymes in the ethylene biosynthesis pathway.

Experimental Protocols: Measurement of Ethylene Production

A common method used in early research to quantify ethylene production in plant tissues is gas chromatography.

-

Plant Tissue Preparation: Discs or segments of plant tissue (e.g., from fruits, leaves, or stems) were excised and placed in sealed containers.

-

Incubation with Inhibitor: The plant tissues were incubated with a solution containing the test compound (e.g., ACBC) at various concentrations. Control samples were incubated without the inhibitor.

-

Gas Sampling: After a specific incubation period, a sample of the headspace gas from the sealed containers was collected using a gas-tight syringe.

-

Gas Chromatography Analysis: The gas sample was injected into a gas chromatograph (GC) equipped with a flame ionization detector (FID) or a photoionization detector (PID) to separate and quantify the amount of ethylene produced.

-

Data Analysis: The reduction in ethylene production in the presence of the inhibitor compared to the control was calculated to determine the inhibitory effect.

Biosynthetic Pathway

References

1-Aminocyclobutanecarboxylic Acid: A Dual-Acting Modulator of Neuronal Signaling and Cancer Cell Metabolism

An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclobutanecarboxylic acid (ACBC), a cyclic non-proteinogenic amino acid, has emerged as a molecule of significant interest in both neuroscience and oncology. Its unique structural properties confer a dual mechanism of action, allowing it to interact with distinct molecular targets and influence diverse physiological and pathological processes. In the central nervous system, ACBC acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity. Concurrently, in the context of oncology, radiolabeled derivatives of ACBC serve as valuable positron emission tomography (PET) tracers for tumor imaging, owing to their selective uptake by cancer cells through specific amino acid transporters. This technical guide provides a comprehensive overview of the core mechanisms of action of ACBC, detailing its molecular interactions, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

I. Modulation of the NMDA Receptor Signaling Pathway

This compound functions as a competitive antagonist or partial agonist at the glycine (B1666218) co-agonist binding site on the NR1 subunit of the NMDA receptor.[1][2][3] The NMDA receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission, learning, and memory. Its activation requires the binding of both glutamate (B1630785) to the NR2 subunit and a co-agonist, typically glycine or D-serine, to the NR1 subunit.

By competing with glycine for its binding site, ACBC can modulate the activity of the NMDA receptor. As an antagonist, it can reduce the frequency of channel opening in the presence of glutamate, thereby dampening excitatory neurotransmission. This has led to the investigation of ACBC and its derivatives as potential neuroprotective agents in conditions associated with excitotoxicity, such as stroke and epilepsy, and as anticonvulsants.[4] While the antagonist properties of ACBC at the glycine site are well-documented, specific binding affinity data (Kᵢ or IC₅₀) for the parent compound are not widely reported in the literature. However, various derivatives of ACBC have been synthesized and shown to be potent NMDA receptor antagonists.[4]

The downstream consequences of ACBC's interaction with the NMDA receptor include a reduction in calcium (Ca²⁺) influx through the ion channel. This attenuation of Ca²⁺ signaling can prevent the activation of downstream neurotoxic cascades, which are often triggered by excessive NMDA receptor activation.

Signaling Pathway Diagram

II. Substrate for Amino Acid Transporters in Cancer

In addition to its role in the nervous system, ACBC is a substrate for certain amino acid transporters that are often overexpressed in cancer cells. This property is exploited for tumor imaging using PET with radiolabeled ACBC derivatives, such as [¹¹C]ACBC and anti-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid ([¹⁸F]FACBC). The increased metabolic demand of proliferating cancer cells leads to the upregulation of transporters for essential nutrients, including amino acids.

The primary transporters responsible for the uptake of ACBC and its analogs into cancer cells are the Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2; SLC1A5) and the L-type Amino Acid Transporter 1 (LAT1; SLC7A5).

-

ASCT2 (SLC1A5): This is a sodium-dependent transporter that mediates the exchange of neutral amino acids.

-

LAT1 (SLC7A5): This is a sodium-independent transporter that forms a heterodimeric complex with the heavy chain 4F2hc (CD98) and is responsible for the transport of large neutral amino acids.

The preferential accumulation of radiolabeled ACBC in tumor cells allows for their visualization and has shown clinical utility in the diagnosis and staging of various cancers, including prostate and lung cancer.

Amino Acid Transporter Uptake Mechanism Diagram

III. Quantitative Data

The following tables summarize the available quantitative data for the interaction of ACBC and its derivatives with its molecular targets.

Table 1: Amino Acid Transporter Kinetics for [¹⁴C]FACBC

| Transporter | Substrate | Kₘ (µM) | Cell System | Reference |

| ASCT2 | [¹⁴C]FACBC | 96.7 ± 45.2 | Xenopus laevis oocytes | (Okudaira et al., 2013) |

| LAT1 | [¹⁴C]FACBC | 230.4 ± 184.5 | Mammalian cell lines | (Okudaira et al., 2013) |

Table 2: NMDA Receptor Glycine Site Binding

| Compound | Activity Profile | Binding Affinity (Kᵢ or IC₅₀) | Reference |

| This compound (ACBC) | Competitive Antagonist / Partial Agonist | Not widely reported | [1][2][3] |

| ACBC Derivatives | Potent NMDA Receptor Antagonists | Varies with substitution | [4] |

IV. Experimental Protocols

A. NMDA Receptor Glycine Site Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of a test compound for the glycine binding site of the NMDA receptor.

1. Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [³H]glycine or a high-affinity antagonist like [³H]DCKA)

-

Non-specific binding control (e.g., high concentration of unlabeled glycine)

-

Test compound (this compound)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

2. Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.

-

Binding Assay: In a series of tubes, combine the prepared membranes, the radioligand at a concentration near its K₋d, and varying concentrations of the test compound (ACBC). For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled glycine.

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

B. Cellular Amino Acid Uptake Assay

This protocol describes a method to measure the uptake of a radiolabeled amino acid analog, such as [¹⁴C]FACBC, into cultured cells.

1. Materials:

-

Cultured cells (e.g., cancer cell line of interest)

-

Cell culture medium

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Radiolabeled substrate (e.g., [¹⁴C]FACBC)

-

Unlabeled substrate for competition experiments

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail

-

Scintillation counter

2. Procedure:

-

Cell Culture: Seed cells in a multi-well plate and grow to a desired confluency.

-

Pre-incubation: Wash the cells with pre-warmed uptake buffer and then pre-incubate them in the same buffer for a short period to equilibrate.

-

Uptake: Remove the pre-incubation buffer and add the uptake buffer containing the radiolabeled substrate. Incubate for a defined period (e.g., 1-15 minutes) at 37°C.

-

Termination of Uptake: Rapidly wash the cells with ice-cold uptake buffer to stop the transport process and remove extracellular radiolabel.

-

Cell Lysis: Lyse the cells by adding a lysis buffer to each well.

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Assay: Determine the protein concentration in each well to normalize the uptake data.

-

Data Analysis: Express the uptake as picomoles of substrate per milligram of protein per minute. For kinetic studies, perform the uptake assay with varying concentrations of the radiolabeled substrate to determine Kₘ and Vₘₐₓ values by fitting the data to the Michaelis-Menten equation.

Experimental Workflow Diagram

V. Conclusion

This compound exhibits a fascinating dual mechanism of action that makes it a valuable tool in both neuroscience research and clinical oncology. Its ability to modulate NMDA receptor activity highlights its potential as a therapeutic agent for neurological disorders characterized by excitotoxicity. Furthermore, its selective uptake by cancer cells via overexpressed amino acid transporters has established its role as a powerful PET imaging agent for tumor diagnosis and monitoring. A thorough understanding of these core mechanisms, supported by robust experimental methodologies, is crucial for the continued development of ACBC-based compounds for both therapeutic and diagnostic applications. This technical guide provides a foundational understanding for researchers and drug development professionals seeking to explore the multifaceted nature of this unique molecule.

References

- 1. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycine antagonist action of 1-aminocyclobutane-1-carboxylate (ACBC) in Xenopus oocytes injected with rat brain mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Aminocyclobutanecarboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclobutanecarboxylic acid (ACBC), a cyclic non-proteinogenic amino acid, and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry and drug discovery. The constrained cyclobutane (B1203170) ring imparts unique conformational properties, influencing the biological activity and metabolic stability of molecules incorporating this scaffold. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of ACBC derivatives and analogs, with a focus on their applications as N-methyl-D-aspartate (NMDA) receptor modulators, anticancer agents, and antifungal compounds.

Synthesis of this compound Derivatives

The synthesis of ACBC and its analogs can be achieved through various routes, often starting from commercially available cyclobutane precursors. A common strategy involves the functionalization of a cyclobutanone (B123998) derivative, followed by the introduction of the amino and carboxylic acid moieties.

A general synthetic approach is the Bücherer-Strecker synthesis, which involves the reaction of a ketone with an ammonium (B1175870) salt and a cyanide source to form an α-aminonitrile, followed by hydrolysis to the corresponding amino acid. For instance, [11C]ACBC has been synthesized for positron emission tomography (PET) imaging using a modified Bücherer-Strecker technique, requiring a two-step synthesis and chromatographic purification that can be completed in approximately 40 minutes.[1]

Another versatile method for creating derivatives is to start with this compound and protect the amine group, for example, with a tert-butoxycarbonyl (Boc) group. This allows for further chemical modifications. A typical procedure involves reacting this compound with di-tert-butyl dicarbonate (B1257347) in the presence of a base like sodium hydroxide (B78521) or sodium bicarbonate.

Furthermore, ACBC derivatives can be incorporated into peptides using solid-phase peptide synthesis (SPPS). In this methodology, the ACBC monomer, with its amino group protected (commonly with Fmoc), is sequentially coupled to a growing peptide chain anchored to a solid resin support.

Biological Activities and Therapeutic Potential

ACBC derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

NMDA Receptor Modulation

A significant area of investigation for ACBC derivatives is their interaction with the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[2][3] Overactivation of NMDA receptors is implicated in excitotoxicity and various neurological disorders.

ACBC itself acts as a partial agonist at the glycine (B1666218) binding site of the NMDA receptor.[4] A range of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids have been synthesized and shown to act as potent and selective antagonists at the NMDA receptor.[5] Specifically, derivatives containing a 2'-carboxyethyl or 2'-phosphonoethyl moiety at the 3-position have demonstrated potent antagonist activity.[5] The anticonvulsant activity of these compounds often parallels their NMDA receptor antagonist activity.[5]

Anticancer Applications

Recent studies have explored the potential of ACBC derivatives as anticancer agents. Their mechanism of action in this context is an active area of research. Some proposed mechanisms include the inhibition of specific enzymes crucial for cancer cell survival or proliferation. For example, some derivatives may act as mitotic inhibitors, disrupting microtubule dynamics and arresting cancer cells in the G2-M phase of the cell cycle.[6] Other potential mechanisms involve the induction of apoptosis through pathways such as the mitochondria-centered intrinsic pathway, which can be triggered by reactive oxygen species (ROS) and alterations in signaling cascades like the ERK1/2 pathway.[7]

Furthermore, radiolabeled ACBC analogs, such as [11C]ACBC and anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-[18F]FACBC), have shown promise as PET imaging agents for detecting and staging various cancers, including brain tumors and prostate carcinoma.[1][8] These radiotracers are preferentially taken up by tumor cells, allowing for non-invasive visualization of the disease.[1][8]

Antifungal Activity

Certain this compound derivatives have been identified as potent antifungal agents. These compounds can act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi and thereby inhibiting their growth. The conformational restriction imposed by the cyclobutane ring is believed to contribute to their enhanced therapeutic activity against specific fungal proteins.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for selected this compound derivatives and analogs from the literature.

Table 1: Antifungal and Enzyme Inhibitory Activity of ACBC Derivatives

| Compound ID | Target Organism/Enzyme | Assay Type | Parameter | Value | Reference |

| A21 | Rhizoctonia solani | Antifungal Activity | EC50 | 0.03 mg/L | [2] |

| A21 | Botrytis cinerea | Antifungal Activity | EC50 | 0.04 mg/L | [2] |

| A20 | Porcine Succinate Dehydrogenase | Enzyme Inhibition | IC50 | 3.73 µM | [2] |

| Fluxapyroxad | Porcine Succinate Dehydrogenase | Enzyme Inhibition | IC50 | 3.76 µM | [2] |

Table 2: Pharmacokinetic Parameters of [14C]ACBC in Rats

| Parameter | Value | Reference |

| Clearance | Rapid from blood | [1] |

| Maximum Tissue Concentration | Within 30 minutes post-injection | [1] |

| Total Excretion (2 hours) | 3.6% | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

NMDA Receptor Binding Assay using 3HMK-801

This protocol is adapted from established methods for detecting ligand activity at the NMDA receptor-associated glycine site by measuring the binding of the channel blocker --INVALID-LINK--MK-801.

Materials:

-

Rat brain tissue (e.g., telencephalon)

-

--INVALID-LINK--MK-801 (radioligand)

-

Unlabeled (+)MK-801 (for non-specific binding)

-

Test compounds (ACBC derivatives)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. The final pellet is resuspended in binding buffer to a specific protein concentration.

-

Binding Reaction: In a reaction tube, add the membrane preparation, --INVALID-LINK--MK-801, and either the test compound or buffer (for total binding) or a high concentration of unlabeled (+)MK-801 (for non-specific binding).

-

Incubation: Incubate the reaction tubes at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters quickly with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compounds and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents

This protocol describes the electrophysiological recording of NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.

Materials:

-

Cultured neurons or cells expressing NMDA receptors

-

External solution (containing physiological concentrations of ions, glutamate, and glycine)

-

Internal solution (for the patch pipette, containing a cesium-based solution to block potassium channels)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Borosilicate glass capillaries for pipette fabrication

Procedure:

-

Cell Preparation: Place a coverslip with cultured cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Pipette Preparation: Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-7 MΩ when filled with the internal solution.

-

Seal Formation: Under visual guidance, approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply the external solution containing glutamate and glycine (and the test compound) to the cell to elicit NMDA receptor-mediated currents. Record the resulting currents using the patch-clamp amplifier and data acquisition software.

-

Data Analysis: Measure the amplitude and kinetics of the recorded currents. Evaluate the effect of the test compounds by comparing the currents recorded in their presence and absence.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of antifungal compounds.

Materials:

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Standardized culture medium (e.g., RPMI-1640)

-

Test compounds (ACBC derivatives)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the fungal strain in the culture medium.

-

Compound Dilution: Prepare serial dilutions of the test compounds in the culture medium in the wells of a 96-well plate.

-

Inoculation: Add the fungal inoculum to each well containing the diluted compounds. Include a positive control (fungal inoculum without compound) and a negative control (medium only).

-

Incubation: Incubate the microtiter plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the fungus. This can be determined visually or by measuring the optical density using a microplate reader.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the downstream signaling cascade initiated by the activation of NMDA receptors, a key target of many this compound derivatives.

References

- 1. 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials | MDPI [mdpi.com]

- 7. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. luxembourg-bio.com [luxembourg-bio.com]

Conformational Analysis of 1-Aminocyclobutanecarboxylic Acid: A Technical Guide

Abstract

1-Aminocyclobutanecarboxylic acid (ACBC), also denoted as Ac4c, is a Cα,α-disubstituted cyclic amino acid that serves as a crucial building block in medicinal chemistry. Its rigid cyclobutane (B1203170) ring imposes significant conformational constraints on the peptide backbone, making it an invaluable tool for designing peptidomimetics with controlled three-dimensional structures, enhanced metabolic stability, and specific pharmacological profiles. This technical guide provides an in-depth analysis of the conformational properties of ACBC, detailing the experimental and computational methodologies used for its characterization and summarizing its structural effects on peptide secondary structure.

Core Concepts in ACBC Conformation

The defining structural feature of this compound is its four-membered carbocyclic ring. Unlike the planar cyclopropane, cyclobutane mitigates its inherent angle and torsional strain by adopting a non-planar, puckered conformation.[1] This puckering is a central element of its conformational profile.

-

Ring Puckering: A planar cyclobutane would suffer from significant eclipsing interactions between its hydrogen atoms. To relieve this torsional strain, the ring distorts into a "butterfly" or folded structure.[1][2][3] One carbon atom deviates from the plane formed by the other three, resulting in a dihedral angle between the two C-C-C planes. The energy barrier between equivalent puckered states is low, allowing for rapid interconversion.

-

Influence on Peptide Structure: When incorporated into a peptide chain, the constrained nature of the ACBC residue severely restricts the allowable backbone torsion angles (phi, φ, and psi, ψ). This restriction makes ACBC a potent inducer of specific secondary structures, most notably β-turns and various helical forms (α-helix and 3₁₀-helix).[4][5]

-

Bond Angle Distortion: X-ray diffraction studies have revealed that the N-Cα-C' bond angle within the ACBC residue is significantly expanded from the standard tetrahedral value of ~109.5°.[4][5] This distortion is a consequence of accommodating the bulky substituents on the Cα atom within the constrained ring system.

Quantitative Conformational Data

The precise geometric parameters of the ACBC residue have been determined through X-ray crystallography of its derivatives and of peptides into which it has been incorporated.[4][5] Computational studies have further elucidated the energetically favorable conformations.[6]